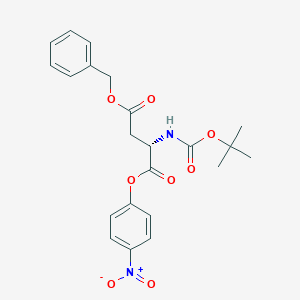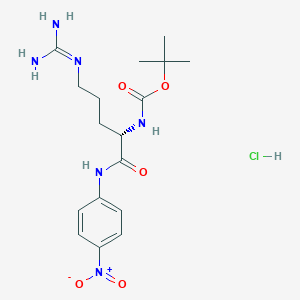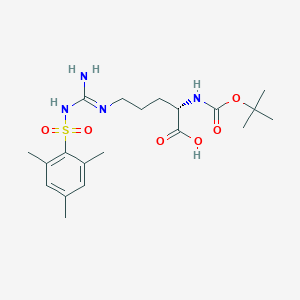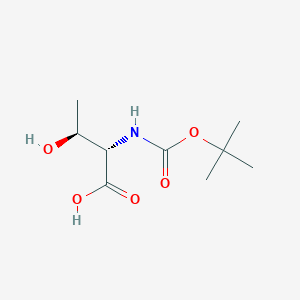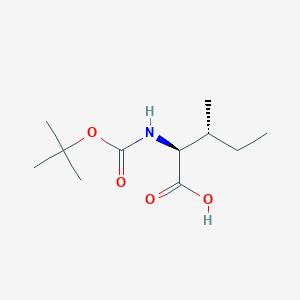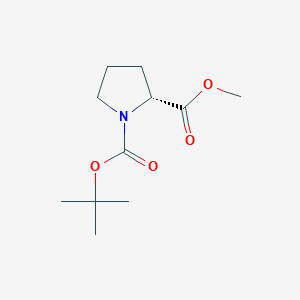
Boc-D-Pro-Ome
Descripción general
Descripción
Boc-D-Proline methyl ester, commonly referred to as Boc-D-Pro-Ome, is a chemical reagent and a derivative of a protected amino acid. It is primarily used in peptide synthesis reactions in organic synthesis. Boc-D-Proline methyl ester is a colorless or yellowish solid with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is commonly used as a derivative of proline for the N protecting group in solid-phase synthesis .
Métodos De Preparación
The preparation of Boc-D-Proline methyl ester typically involves obtaining D-proline and reacting it with methanol under acidic conditions to generate the corresponding methyl esterification product . The amino group is then protected using a Boc protecting group to generate Boc-D-Proline methyl ester . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Análisis De Reacciones Químicas
Boc-D-Proline methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include TFA for deprotection, coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate), and bases like triethylamine . Major products formed from these reactions include peptides and deprotected amino acids .
Aplicaciones Científicas De Investigación
Boc-D-Proline methyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Boc-D-Proline methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of proline, preventing unwanted reactions during peptide bond formation . The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further reactions . The molecular targets and pathways involved include the formation of peptide bonds and the protection of amino groups during synthesis .
Comparación Con Compuestos Similares
Boc-D-Proline methyl ester is unique in its use as a protecting group for proline in peptide synthesis. Similar compounds include:
Boc-L-Proline methyl ester: Used for the protection of the L-enantiomer of proline.
Boc-D-Isoleucine methyl ester: Used for the protection of isoleucine in peptide synthesis.
Boc-D-Phenylalanine methyl ester: Used for the protection of phenylalanine in peptide synthesis.
These compounds share similar protecting group chemistry but differ in the amino acid they protect, highlighting the specificity and versatility of Boc-D-Proline methyl ester in peptide synthesis .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361581 | |
| Record name | Boc-D-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-65-6 | |
| Record name | Boc-D-Pro-Ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



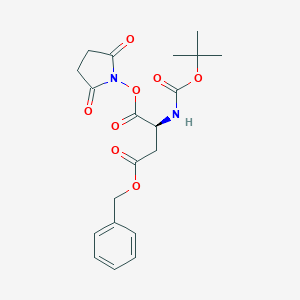
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B558373.png)



